

# 6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure

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## Compound of Interest

Compound Name: 6-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B1289500

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An In-depth Technical Guide to **6-(Trifluoromethoxy)quinolin-4-amine** and Related Analogs for Researchers and Drug Development Professionals.

## Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The quinolin-4-amine scaffold, in particular, is of significant interest due to its prevalence in antimalarial and anticancer drugs. The introduction of a trifluoromethoxy group at the 6-position is anticipated to modulate the physicochemical and pharmacological properties of the parent amine, potentially enhancing its efficacy, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of **6-(Trifluoromethoxy)quinolin-4-amine**, including its chemical identity and structure. Due to the limited publicly available data on this specific analog, this guide also explores the synthesis, biological activities, and experimental protocols of closely related substituted quinolin-4-amines to provide a valuable resource for researchers in the field.

## Chemical Identity and Structure

While specific experimental data for **6-(Trifluoromethoxy)quinolin-4-amine** is sparse in peer-reviewed literature, its chemical identity can be defined based on its constituent parts.

## CAS Number and Molecular Structure

A definitive CAS number for **6-(Trifluoromethoxy)quinolin-4-amine** is not readily found in major chemical databases. However, based on its nomenclature, the molecular structure can be confidently determined.

Table 1: Physicochemical Properties of **6-(Trifluoromethoxy)quinolin-4-amine**

Property	Value	Source
Molecular Formula	C10H7F3N2O	PubChem
Molecular Weight	228.17 g/mol	PubChem
SMILES	<chem>C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N</chem>	PubChem[1]
InChI	InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15)	PubChem[1]
Predicted XlogP	2.8	PubChem[1]

The structure consists of a quinoline ring system with an amine group at the 4-position and a trifluoromethoxy group at the 6-position. The trifluoromethoxy group is a well-known bioisostere of the methoxy group, often introduced to increase lipophilicity and block metabolic oxidation.

## Structural Analogs

The broader family of quinoline derivatives has been extensively studied. Understanding the properties of structurally similar compounds can provide insights into the potential characteristics of **6-(Trifluoromethoxy)quinolin-4-amine**.

Table 2: Comparison of Related Quinoline Derivatives

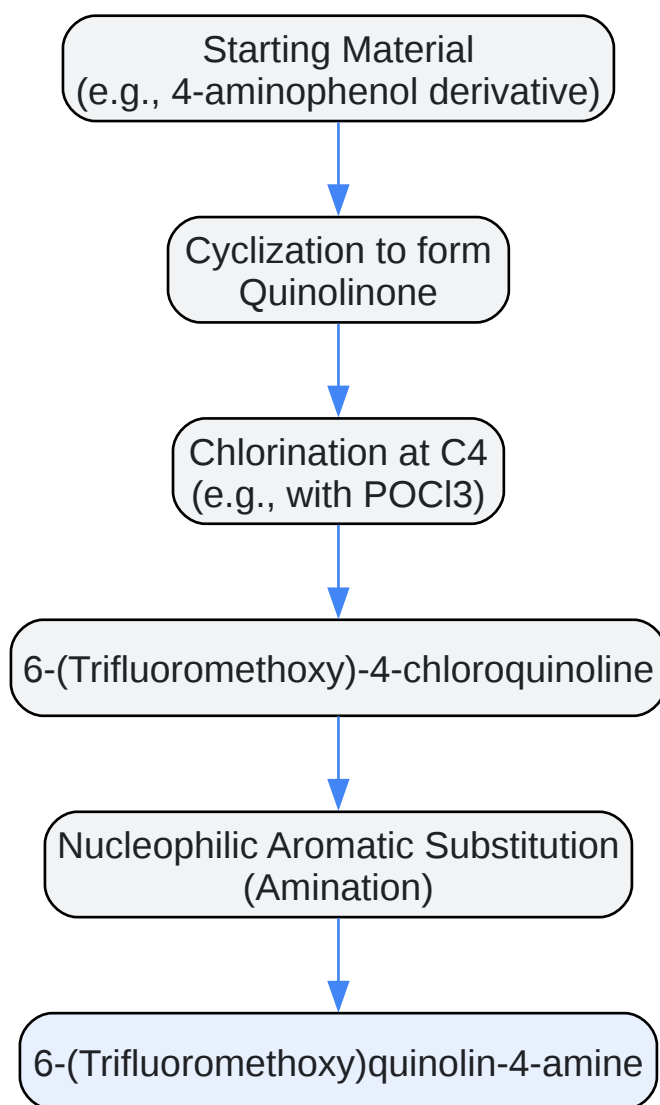
Compound Name	CAS Number	Molecular Formula	Key Structural Features
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline	31009-34-4	C <sub>10</sub> H <sub>5</sub> F <sub>4</sub> NO	6-fluoro, 4-hydroxy, 2-trifluoromethyl substituents.[2]
6-(Trifluoromethoxy)-3-quinolinamine	1051372-65-6	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	Isomeric amine at the 3-position.[3]
4-Amino-6-(trifluoromethyl)quinoline	247113-89-9	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub>	6-trifluoromethyl instead of 6-trifluoromethoxy.[4]
6-(Trifluoromethoxy)-4-quinolinol	175203-87-9	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	4-hydroxyl instead of 4-amino.[5]

## Synthesis and Experimental Protocols

The synthesis of **6-(Trifluoromethoxy)quinolin-4-amine** would likely follow established methods for the preparation of 4-aminoquinolines, which typically involve the nucleophilic substitution of a 4-chloroquinoline precursor.

### General Synthesis Workflow

A plausible synthetic route would start from a commercially available or synthesized 6-(trifluoromethoxy)-4-chloroquinoline. This intermediate would then be subjected to amination to introduce the 4-amino group.



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Caption: General synthetic workflow for 4-aminoquinolines.

## Example Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives

The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, which could be adapted for the synthesis of the title compound.

Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[6]

- **Reaction Setup:** A mixture of 7-chloro-4-chloroquinoline (1.0 g, 5.05 mmol) and N,N-dimethylethylenediamine (5.0 mL, 45.45 mmol) is prepared in a round-bottom flask.
- **Reaction Conditions:** The reaction mixture is heated to reflux at 120°C for 4 hours.
- **Work-up:** After cooling to room temperature, the excess amine is removed under reduced pressure. The resulting residue is dissolved in chloroform (50 mL) and washed with a 10% aqueous sodium hydroxide solution (3 x 20 mL) followed by water (3 x 20 mL).
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a chloroform-methanol gradient to yield the pure product.

## Biological Activity and Potential Applications

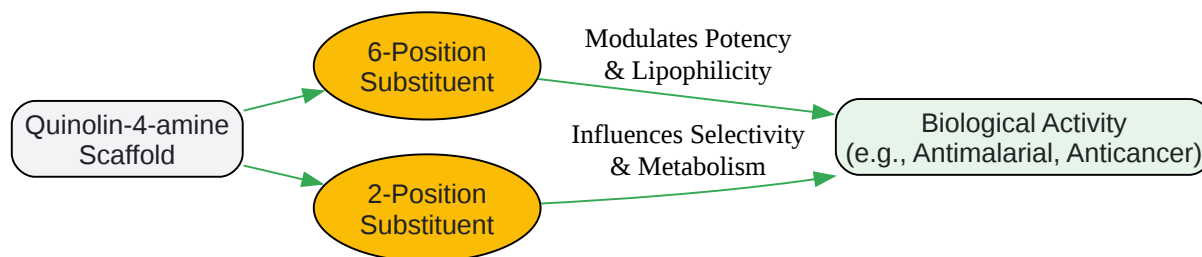
Quinoline derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.<sup>[7][8]</sup> The specific biological profile of **6-(Trifluoromethoxy)quinolin-4-amine** has not been extensively reported, but inferences can be drawn from related compounds.

### Anticancer and Antimalarial Potential

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs like chloroquine.<sup>[8]</sup> Modifications to this scaffold have also led to the development of potent anticancer agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance drug-like properties.

### Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the substitution pattern. For instance, in a series of styrylquinolines, the presence of a trifluoromethyl group on a connected phenyl ring was shown to improve metabolic stability. In some cases, chloro and fluoro substitutions at the 6-position have been shown to enhance antiplasmodial activity.<sup>[9]</sup>



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Caption: Structure-activity relationship concept for quinolin-4-amines.

## Conclusion

**6-(Trifluoromethoxy)quinolin-4-amine** represents a potentially valuable, yet underexplored, molecule in the vast chemical space of quinoline derivatives. While direct experimental data remains limited, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related compounds. The unique properties conferred by the trifluoromethoxy group make this compound an attractive target for future research in the development of novel therapeutic agents. Further investigation is warranted to fully elucidate its pharmacological profile and potential applications in medicine.

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## References

- 1. PubChemLite - 6-(trifluoromethoxy)quinolin-4-amine (C<sub>10</sub>H<sub>7</sub>F<sub>3</sub>N<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
- 2. ossila.com [ossila.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-AMINO-6-(TRIFLUOROMETHYL)QUINOLINE CAS#: 247113-89-9 [amp.chemicalbook.com]

- 5. 6-(Trifluoromethoxy)-4-quinolinol | C<sub>10</sub>H<sub>6</sub>F<sub>3</sub>NO<sub>2</sub> | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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